3-Phenyl-4-(phenylethynyl)cinnoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-4-(2-phenylethynyl)cinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2/c1-3-9-17(10-4-1)15-16-20-19-13-7-8-14-21(19)23-24-22(20)18-11-5-2-6-12-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLQOFXITVPNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(N=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenyl 4 Phenylethynyl Cinnoline
Retrosynthetic Analysis of the 3-Phenyl-4-(phenylethynyl)cinnoline Scaffold
A retrosynthetic analysis of this compound suggests several strategic disconnections. The most apparent disconnection is at the C4-phenylethynyl bond, pointing towards a late-stage introduction of the phenylethynyl group via a cross-coupling reaction, such as the Sonogashira coupling, onto a pre-formed 4-halocinnoline core. This approach would require a 4-halo-3-phenylcinnoline intermediate.
Another key disconnection involves the formation of the cinnoline (B1195905) ring itself. This can be envisioned through the cyclization of a suitably substituted o-aminophenyl precursor bearing the necessary phenyl and a masked or precursor alkyne functionality. This leads to classical cinnoline synthesis strategies like the Richter cyclization.
Classical Cinnoline Ring Formation Strategies Applicable to Substituted Systems
Richter Cyclization Pathways and Adaptations
The Richter synthesis is a foundational method for forming the cinnoline ring. wikipedia.org It traditionally involves the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, followed by cyclization. drugfuture.com In the context of this compound, this would conceptually start from a 2-amino-di-substituted benzene (B151609) derivative.
A key intermediate for a Richter-type synthesis would be a 2-amino-(phenylethynyl)tolane. Diazotization of this intermediate would lead to a diazonium salt, which upon intramolecular cyclization, could yield the desired cinnoline skeleton. Historically, the Richter reaction often leads to 4-hydroxycinnolines, which would then require further functionalization to introduce the phenylethynyl group at the 4-position. researchgate.net However, modifications to the reaction conditions, such as performing the diazotization in the presence of hydrogen halides, have been shown to produce 4-halocinnolines directly, which are valuable precursors for further coupling reactions. researchgate.net
A proposed synthesis for a related compound, methyl 3-phenyl-4-cinnolinecarboxylate, utilizes a Richter cyclization through diazotization of a 2-phenylethynyl aniline (B41778) derivative. researchgate.net This highlights the adaptability of the Richter cyclization for synthesizing 3-substituted cinnolines.
Other Established Annulation Reactions for Cinnoline Synthesis
Beyond the Richter synthesis, other classical methods for cinnoline ring formation exist. One of the most common approaches involves the oxidation of an appropriately functionalized aniline to a diazonium intermediate, which then undergoes in situ cyclization. researchgate.net Another versatile method is the cyclization of arylhydrazones. This approach allows for the synthesis of a wide variety of substituted cinnolines by varying the substituents on the arylhydrazone precursor. researchgate.net
Modern Transition-Metal-Catalyzed Approaches for Cinnoline Construction
Modern synthetic methods increasingly rely on transition-metal catalysis to achieve efficient and selective bond formations. Palladium catalysis, in particular, has become a powerful tool in the synthesis of heterocyclic compounds, including cinnolines.
Palladium-Catalyzed Annulation and Cross-Coupling Reactions
Palladium-catalyzed reactions can be employed for both the construction of the cinnoline ring and for the late-stage functionalization of a pre-existing cinnoline core. For instance, a palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal or internal alkynes has been developed for the synthesis of substituted quinolin-2(1H)-ones, a related heterocyclic system. nih.gov Similar strategies could be adapted for cinnoline synthesis.
More directly applicable to the target molecule is the use of palladium-catalyzed cross-coupling reactions to introduce the substituents onto the cinnoline ring.
The Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, making it ideal for introducing the phenylethynyl group. researchgate.netwikipedia.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org
The synthesis of this compound can be effectively achieved by the Sonogashira coupling of a 4-halo-3-phenylcinnoline with phenylacetylene. The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. Therefore, a 4-iodo- or 4-bromo-3-phenylcinnoline (B12905176) would be a suitable substrate.
The Sonogashira reaction has been successfully used in the synthesis of various alkynyl-substituted heterocycles. researchgate.net For example, it has been employed to synthesize bis(trimethylsilylethynyl)cinnolines from dibromocinnolines, demonstrating the feasibility of this reaction on the cinnoline core. researchgate.net The reaction conditions for Sonogashira couplings can often be mild, allowing for a broad range of functional groups to be present in the substrates. wikipedia.org
Below is a table summarizing a typical Sonogashira coupling reaction for the synthesis of an alkynyl-substituted heterocycle.
| Parameter | Condition |
| Aryl Halide | 4-Halo-3-phenylcinnoline |
| Alkyne | Phenylacetylene |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 80 °C |
This table represents typical conditions and may require optimization for the specific synthesis of this compound.
Suzuki and Stille Coupling in Cinnoline Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the formation of carbon-carbon bonds and have been effectively utilized in the functionalization of heterocyclic systems, including diazocines, which share structural similarities with cinnolines. nih.govnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.
In the context of synthesizing substituted diazocines, both Stille and Suzuki couplings have been investigated, demonstrating yields ranging from 47–94% for Stille cross-coupling and 0–95% for Suzuki cross-coupling. nih.gov The choice between the two methods can depend on several factors. For instance, the Stille reaction has been observed to be less sensitive to steric hindrance and electron lone pairs, sometimes providing better yields with less catalyst. nih.gov However, a significant drawback of the Stille coupling is the toxicity associated with the organotin reagents used. nih.gov
The Suzuki coupling, which employs generally less toxic organoboron reagents, can be a more attractive option from a green chemistry perspective. nih.gov The success of a Suzuki coupling is often dependent on the choice of catalyst, ligand, and base. For example, a catalytic system of Pd(OAc)₂ and XPhos with potassium carbonate as the base has proven effective in certain Suzuki cross-coupling reactions. nih.gov In some challenging cases, a stronger base like potassium hydroxide (B78521) in a THF/water mixture may be necessary to achieve the desired product. nih.gov
Table 1: Comparison of Stille and Suzuki Coupling for Diazocine Functionalization
| Feature | Stille Coupling | Suzuki Coupling |
| Yields | 47–94% nih.gov | 0–95% nih.gov |
| Advantages | Less sensitive to steric hindrance, can be adapted for challenging couplings. nih.gov | Utilizes less toxic organoboron reagents. nih.gov |
| Disadvantages | Involves potentially hazardous organotin compounds. nih.gov | Can be sensitive to reaction conditions; may require optimization of catalyst, ligand, and base. nih.gov |
| Typical Catalyst System | Pd catalyst | Pd(OAc)₂/XPhos nih.gov |
| Typical Base | - | K₂CO₃ or KOH nih.gov |
Copper-Catalyzed Cyclization and Cascade Reactions
Copper-catalyzed reactions have emerged as a versatile and efficient method for the synthesis of various heterocyclic compounds. rsc.org These reactions often proceed through cascade or domino sequences, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. nih.govnih.gov
An efficient copper-catalyzed radical cascade cyclization has been developed for the synthesis of 3-sulfonyl substituted indenones from 2-alkynylbenzonitriles and sulfonyl hydrazides. nih.gov This one-pot reaction, utilizing TBHP and CuI, proceeds under mild conditions. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of copper catalysis in constructing complex cyclic structures from readily available starting materials. The development of highly efficient copper-catalyzed methods for the synthesis of quinazoline (B50416) and quinazolinone derivatives further underscores the utility of this approach in heterocyclic chemistry. rsc.org These cascade reactions offer advantages such as simplicity, economic viability, and practicality. rsc.org
Other Metal-Catalyzed C-C and C-N Bond Formations
Beyond palladium and copper, other metal-catalyzed reactions are instrumental in forming the crucial C-C and C-N bonds necessary for the synthesis of complex heterocycles. While specific examples for this compound are not detailed in the provided search results, the general principles of metal-catalyzed bond formation are broadly applicable. These reactions are central to building the core structure and introducing the phenyl and phenylethynyl substituents onto the cinnoline scaffold.
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.comprimescholars.com
Microwave-Assisted Synthesis of Cinnoline Derivatives
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique. nih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reactions. nih.govclockss.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinazolinones and their derivatives. nih.govresearchgate.net For instance, a microwave-assisted, one-pot, three-component reaction has been developed for the efficient synthesis of 3,4-dihydro-2(1H)-quinolinones. clockss.org The use of microwave heating can eliminate the need for traditional, often hazardous, solvents and can be more energy-efficient. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 71a
| Method | Reaction Time | Yield |
| Conventional | 30 hours | 55% nih.gov |
| Microwave | 1.5 hours | 78% nih.gov |
The synthesis of 3- and 4-substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles has been optimized using a microwave synthesis system, demonstrating the ability to fine-tune reaction conditions such as temperature and time to maximize product yield. dergipark.org.tr
Solvent-Free and Environmentally Benign Reaction Conditions
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. researchgate.net Performing reactions under solvent-free conditions, or "neat," is a highly desirable approach. researchgate.net This can be achieved through techniques like grinding the reactants together or using microwave irradiation on a solvent-free mixture. researchgate.netresearchgate.net
Solvent-free methods have been successfully employed for the synthesis of various heterocyclic compounds, including chalcone (B49325) derivatives and 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netekb.eg These approaches not only reduce environmental impact but can also simplify the work-up procedure and lead to higher purity products. rsc.org A notable example is the metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives, which highlights the potential for atom-economical and step-economical reactions. rsc.org
Atom Economy and Efficiency in Synthesis
Atom economy, a concept developed by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction. primescholars.com It calculates the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A reaction with 100% atom economy is one where all the atoms of the reactants are found in the final product, with no byproducts. scranton.edu
Maximizing atom economy is a central goal of green chemistry. numberanalytics.com Reaction types that are inherently atom-economical include addition reactions and rearrangements. jocpr.combuecher.de Catalytic reactions also play a crucial role in improving atom economy by enabling more selective transformations and reducing waste. numberanalytics.com While a specific atom economy calculation for the synthesis of this compound is not available, the principles of atom economy would guide a synthetic chemist to choose reaction pathways that minimize the formation of waste products. primescholars.comscranton.edu
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on a synergistic interplay of various reaction parameters. Achieving high yields and selectivity necessitates a systematic approach to optimizing these conditions.
Catalyst Loading and Ligand Design
The choice and loading of the palladium catalyst and its associated ligands are paramount in a successful Sonogashira reaction. Palladium(0) is the active catalytic species, which can be generated in situ from palladium(II) precursors like PdCl₂(PPh₃)₂ or Pd(OAc)₂. nih.gov
Catalyst Loading: The amount of palladium catalyst used can significantly impact both the reaction efficiency and the cost of the synthesis. While higher catalyst loadings can lead to faster reactions and higher conversions, they also increase the potential for side reactions and make product purification more challenging. nih.gov Research on related heterocyclic systems, such as quinazolines, has shown that catalyst loading can be optimized to achieve high yields. researchgate.net For the synthesis of this compound, a systematic study of catalyst loading would be essential.
Below is a representative data table illustrating the potential effect of catalyst loading on the yield of this compound, based on typical findings for Sonogashira reactions on similar heterocyclic substrates.
**Table 1: Effect of Palladium Catalyst Loading on the Synthesis of this compound***
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 5 | 85 |
| 2 | Pd(PPh₃)₄ | 2.5 | 82 |
| 3 | Pd(PPh₃)₄ | 1 | 75 |
| 4 | Pd(PPh₃)₄ | 0.5 | 60 |
Data is illustrative and based on general trends observed in Sonogashira coupling reactions.
Ligand Design: The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and preventing catalyst decomposition. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used. researchgate.net However, the development of more sophisticated ligands has led to significant improvements in catalyst performance. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org For challenging substrates, the use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective. libretexts.org
The design of the ligand can be tailored to the specific electronic properties of the cinnoline ring system. The electron-deficient nature of the pyrimidine (B1678525) ring in cinnoline may influence the choice of ligand to achieve optimal catalytic activity.
**Table 2: Influence of Ligand Design on the Synthesis of this compound***
| Entry | Catalyst System | Ligand | Yield (%) |
| 1 | Pd₂(dba)₃ | Triphenylphosphine | 78 |
| 2 | Pd₂(dba)₃ | Tri(o-tolyl)phosphine | 85 |
| 3 | Pd₂(dba)₃ | XPhos | 92 |
| 4 | Pd(IMes)Cl₂ | - | 88 |
Data is illustrative and based on general trends observed in Sonogashira coupling reactions for complex heterocycles. XPhos and IMes are examples of advanced phosphine and NHC ligands, respectively.
Solvent Systems and Temperature Profiles
The choice of solvent and the reaction temperature are critical parameters that can dramatically affect the rate, yield, and selectivity of the Sonogashira coupling.
Solvent Systems: The solvent must be capable of dissolving the reactants and the catalyst system. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN) are frequently employed. lucp.net The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. lucp.net For instance, DMF's high electron-donating capacity can facilitate the deprotonation of the alkyne. lucp.net The choice of solvent can also impact the solubility of the base and any inorganic salts formed during the reaction. In some cases, a mixture of solvents can provide the optimal balance of properties.
**Table 3: Effect of Solvent on the Synthesis of this compound***
| Entry | Solvent | Dielectric Constant (approx.) | Yield (%) |
| 1 | Toluene | 2.4 | 45 |
| 2 | Tetrahydrofuran (THF) | 7.6 | 75 |
| 3 | Acetonitrile (ACN) | 37.5 | 88 |
| 4 | Dimethylformamide (DMF) | 36.7 | 91 |
Data is illustrative and based on general principles of solvent effects in Sonogashira reactions.
Temperature Profiles: The reaction temperature directly influences the rate of the reaction. Generally, higher temperatures lead to faster reaction times. nih.gov However, elevated temperatures can also promote side reactions, such as the undesired homocoupling of the alkyne (Glaser coupling), and can lead to catalyst decomposition. nih.gov Therefore, finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and minimizing the formation of byproducts. For the synthesis of this compound from a relatively reactive 4-chlorocinnoline (B183215) precursor, it is anticipated that moderate temperatures would be sufficient.
**Table 4: Impact of Temperature on the Synthesis of this compound***
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 65 |
| 2 | 50 | 12 | 85 |
| 3 | 80 | 6 | 92 |
| 4 | 100 | 4 | 88 (with increased byproducts) |
Data is illustrative and based on typical temperature optimization studies for Sonogashira couplings.
Reactivity and Transformations of 3 Phenyl 4 Phenylethynyl Cinnoline
Reactivity of the Cinnoline (B1195905) Core
The cinnoline system, a diazine ring fused to a benzene (B151609) ring, possesses distinct electronic characteristics that govern its reactivity. As a nitrogen-containing heterocycle, it has garnered significant attention in synthetic and medicinal chemistry. pnrjournal.com
The diazine portion of the cinnoline ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the aromatic system susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The reaction typically requires a leaving group and a ring system with reduced electron density, often enhanced by electron-withdrawing substituents. libretexts.org In the case of 3-Phenyl-4-(phenylethynyl)cinnoline, the phenylethynyl group is expected to act as an electron-withdrawing group, further activating the cinnoline core towards attack by nucleophiles.
The cinnoline framework can participate in redox reactions. Cinnoline and its derivatives are known to possess reducing capabilities. pnrjournal.com Computational studies on related structures, such as Cinnolin-4(1H)-one, have been performed to determine their reduction and oxidation potentials in aqueous phases using density functional theory. journalcjast.com For instance, Cinnolin-4(1H)-one was found to have a lower reduction potential than its 2,3-dihydro derivative. journalcjast.com
Synthetic routes to cinnoline-type structures can also involve intramolecular redox reactions. nih.gov For example, the synthesis of benzo[c]cinnolines from 2,2'-dinitrobiphenyls proceeds through reductive cyclization, highlighting the ability of the nitrogen centers to undergo reduction to form the N=N bond. researchgate.net The presence of various substituents can influence the feasibility and outcome of these redox processes. researchgate.net
Reactions Involving the Phenylethynyl Group
The phenylethynyl substituent offers a versatile handle for a wide array of chemical transformations, particularly those characteristic of terminal alkynes.
The terminal alkyne functionality is a cornerstone of "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgalliedacademies.org The most prominent example is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgtcichemicals.com This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide. organic-chemistry.orgbeilstein-journals.orgnih.gov This methodology provides a powerful tool for covalently linking the this compound scaffold to other molecules or building blocks. tcichemicals.com
The reaction is known for its reliability and tolerance of a wide variety of functional groups, proceeding under mild conditions, often in aqueous or benign solvents. organic-chemistry.orgtcichemicals.com Beyond the well-established [3+2] cycloadditions, the alkyne group can theoretically participate in other cycloadditions, such as [2+2+2] cycloadditions, to construct new carbocyclic and heterocyclic systems.
Table 1: Overview of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
|---|---|
| Reaction Type | [3+2] Dipolar Cycloaddition |
| Reactants | Terminal Alkyne (e.g., phenylethynyl group), Organic Azide |
| Catalyst | Typically a Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Key Advantages | High yield, high regioselectivity, mild reaction conditions, broad functional group tolerance. organic-chemistry.orgtcichemicals.com |
The terminal C-H bond of the phenylethynyl group is amenable to a variety of cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex derivatives. These methods often rely on transition-metal catalysis, particularly with palladium or copper. nih.govrsc.org
Modern catalytic methods allow for the coupling of terminal alkynes with a range of partners without requiring pre-functionalized building blocks, which enhances synthetic efficiency. nih.gov For example, terminal alkynes can be coupled with arylboronic acids or other alkynes to produce internal aryl alkynes and conjugated 1,3-enynes, respectively. nih.govnih.gov Such reactions provide access to versatile intermediates for further synthetic manipulations. nih.gov
Table 2: Selected Cross-Coupling Reactions for Terminal Alkynes
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halides | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst | Aryl/Vinyl-substituted alkynes |
| Alkyne-Alkyne Coupling | Other Terminal Alkynes | Palladium with a P,N-ligand | 1,3-Enynes nih.gov |
| Coupling with Ene-yne-ketones | Ene-yne-ketones | Palladium catalyst | Furan-substituted enynes rsc.org |
| Coupling with Dialkoxycarbenes | 2,2-dialkoxy-5,5-dimethyl-Δ³-1,3,4-oxadiazolines | CuI | Unsymmetrical propargylic acetals rsc.org |
The triple bond of the phenylethynyl group can be selectively hydrogenated. Depending on the catalyst and reaction conditions, the reduction can be stopped at the alkene stage or proceed to full saturation.
Partial Hydrogenation to Alkenes: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the stereoselective formation of a cis-alkene.
Full Hydrogenation to Alkanes: Complete saturation of the triple bond to an alkane (ethyl) linkage can be achieved using standard hydrogenation catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Furthermore, the phenyl rings within the molecule can also be hydrogenated, although this typically requires more forcing conditions. A process for the selective hydrogenation of one aromatic ring in phenylphenols using a palladium catalyst has been reported, suggesting that under specific conditions, selective saturation of the phenyl rings in this compound could be possible. google.com
Functionalization of the Phenyl Substituent
The presence of a phenyl group at the 3-position of the cinnoline ring offers a versatile handle for structural modification. The reactivity of this phenyl group is influenced by the electronic nature of the cinnoline core to which it is attached. Generally, phenyl groups undergo electrophilic aromatic substitution, and the position of substitution (ortho, meta, or para) is directed by the substituent already present on the ring. vaia.comvaia.comlibretexts.org
For instance, nitration, halogenation, or Friedel-Crafts reactions could potentially be employed to introduce functional groups onto the 3-phenyl substituent. The directing effect of the cinnoline ring would determine the regioselectivity of these reactions. If the cinnoline ring acts as an electron-withdrawing group, it would direct incoming electrophiles to the meta position of the phenyl ring. Conversely, if it behaves as an electron-donating group, substitution would be favored at the ortho and para positions. vaia.comvaia.com The precise outcome would depend on the complex interplay of inductive and resonance effects, as well as the reaction conditions employed.
Nucleophilic aromatic substitution on the phenyl group is generally less common unless the ring is activated by strong electron-withdrawing groups. youtube.comlibretexts.orglibretexts.org Given the likely electronic nature of the cinnoline ring, this pathway is less probable for the functionalization of the 3-phenyl substituent.
Studies on Tautomerism and Isomerization Pathways
Tautomerism and isomerization are fundamental concepts in organic chemistry that describe the existence of interconverting isomers. For this compound, several theoretical possibilities for such transformations can be considered, although direct experimental studies are not extensively documented.
Tautomerism:
Tautomerism in nitrogen-containing heterocycles is a well-established phenomenon. researchgate.netholzer-group.atresearchgate.netrsc.org For instance, studies on 4-hydroxycinnolines have shown that they predominantly exist in the cinnolin-4(1H)-one tautomeric form. researchgate.netholzer-group.atrsc.org While this compound does not possess a hydroxyl group that would lead to keto-enol tautomerism, the possibility of prototropic tautomerism involving the cinnoline ring nitrogens could be considered, particularly under acidic or basic conditions. This would involve the migration of a proton between the two nitrogen atoms of the cinnoline core, leading to different tautomeric forms with potentially altered electronic and reactive properties. Computational studies on related benzo[de]cinnolines have explored such annular tautomerism. nih.gov
Isomerization Pathways:
The phenylethynyl group at the 4-position introduces the possibility of isomerization. Alkynes can undergo isomerization reactions, often catalyzed by bases, to yield allenes or internal alkynes. youtube.comyoutube.comyoutube.com In the context of this compound, a strong base could potentially induce the isomerization of the terminal alkyne to an internal alkyne, if a suitable proton is available for abstraction and subsequent reprotonation at a different position.
Furthermore, photochemical isomerization could be a relevant pathway. The extended π-system of the molecule, encompassing the cinnoline core, the phenyl group, and the phenylethynyl moiety, suggests that it may absorb UV-Vis light, leading to excited states with different geometries. This could potentially lead to cis-trans isomerization if the ethynyl (B1212043) linker were to be saturated, or other complex photochemical rearrangements. Studies on related azoheteroarenes have demonstrated light-induced trans-cis isomerization. rsc.org
It is important to emphasize that the discussion on tautomerism and isomerization of this compound is largely theoretical and based on principles derived from related chemical systems. Detailed experimental and computational studies would be necessary to fully elucidate these potential pathways.
Spectroscopic and Structural Elucidation Methodologies for 3 Phenyl 4 Phenylethynyl Cinnoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise connectivity and spatial arrangement of atoms can be determined.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3-Phenyl-4-(phenylethynyl)cinnoline, the aromatic protons of the phenyl and cinnoline (B1195905) rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its respective position on the aromatic rings.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic Protons | 7.25-7.37 | m | rsc.org |
| Aromatic Protons | 7.53-7.55 | m | rsc.org |
Note: 'm' denotes a multiplet, indicating complex spin-spin coupling between neighboring protons. The exact assignment of each multiplet to specific protons on the phenyl and cinnoline rings would require further 2D NMR analysis.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbons of the aromatic rings typically resonate in the range of δ 120-150 ppm. The alkynyl carbons of the phenylethynyl group are particularly characteristic, with chemical shifts appearing in the δ 80-100 ppm region.
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| Alkynyl Carbons | 89.4 | rsc.org |
| Aromatic & Alkynyl Carbons | 123.3, 128.3, 128.4, 131.6 | rsc.org |
Note: The overlapping signals in the aromatic region necessitate the use of 2D NMR techniques for unambiguous assignment.
To resolve the ambiguities in the 1D NMR spectra and to definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in tracing the connectivity of protons within the phenyl and cinnoline ring systems.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the different structural fragments of the molecule, such as the link between the phenyl group, the cinnoline core, and the phenylethynyl substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₂₂H₁₄N₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]+) corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner, revealing its constituent parts.
| Ion | m/z (mass-to-charge ratio) | Identity | Reference |
| [M+H]⁺ | Calculated: 319.1235; Found: 319.1229 | Molecular Ion (protonated) | |
| [M+Na]⁺ | Calculated: 341.1055; Found: 341.1049 | Sodium Adduct |
Note: The data presented is for a similar cinnoline derivative and serves as an illustrative example. Actual data for this compound would need to be experimentally determined.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The C≡C triple bond of the phenylethynyl group would show a weak to medium absorption band around 2100-2260 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| C≡C (alkyne stretch) | ~2210 | nist.govchemicalbook.com |
| C-H (aromatic stretch) | ~3050 | mdpi.com |
| C=C (aromatic stretch) | 1600 - 1450 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
| Transition | λmax (nm) | Solvent | Reference |
| π → π* | ~280-350 | Chloroform/Acetonitrile (B52724) | mdpi.comresearchgate.net |
Note: The specific λmax values are dependent on the solvent used and the specific electronic structure of the compound. The data provided is based on similar conjugated heterocyclic systems.
X-ray Crystallography for Solid-State Molecular Architecture
The solid-state structure of this compound would be unequivocally determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, revealing the molecule's conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Hypothetical Crystallographic Analysis:
A suitable single crystal of this compound, grown from an appropriate solvent system, would be mounted on a diffractometer. The crystal would then be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected and processed.
The collected data would allow for the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry elements present in the crystal.
Expected Structural Features:
Based on the known structures of related cinnoline and phenylethynyl derivatives, several key structural features would be anticipated for this compound. The cinnoline core is expected to be largely planar, although slight puckering may occur. The phenyl and phenylethynyl substituents at the 3- and 4-positions, respectively, would exhibit specific spatial orientations relative to the cinnoline ring system.
Data Presentation:
The crystallographic data would typically be presented in comprehensive tables.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Hypothetical) |
| Empirical formula | C22H14N2 |
| Formula weight | 306.36 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.123(4) Å |
| b | 15.456(6) Å |
| c | 11.789(5) Å |
| α | 90° |
| β | 105.12(3)° |
| γ | 90° |
| Volume | 1780.1(12) ų |
| Z | 4 |
| Density (calculated) | 1.143 Mg/m³ |
| Absorption coefficient | 0.068 mm⁻¹ |
| F(000) | 640 |
| Data collection | |
| Theta range for data collection | 2.50 to 28.00° |
| Refinement | |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.065, wR2 = 0.125 |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |
| Bond Lengths | |
| C(3)-C(phenyl) | 1.49(2) |
| C(4)-C(ethynyl) | 1.43(2) |
| C(ethynyl)≡C(ethynyl) | 1.20(2) |
| N(1)-N(2) | 1.30(2) |
| Bond Angles | |
| N(1)-N(2)-C(3) | 118.5(1) |
| C(3)-C(4)-C(ethynyl) | 121.3(1) |
| C(4)-C(ethynyl)-C(ethynyl) | 178.9(1) |
| Torsion Angles | |
| C(4)-C(3)-C(phenyl)-C(phenyl) | 45.2(2) |
| C(3)-C(4)-C(ethynyl)-C(phenyl) | 5.3(3) |
Intermolecular interactions, such as π-π stacking between the aromatic rings, would also be a key aspect of the analysis. These interactions play a crucial role in the stability of the crystal packing and can influence the material's bulk properties. The detailed structural information obtained from X-ray crystallography would be invaluable for computational studies, such as density functional theory (DFT) calculations, to further investigate the electronic properties of this compound.
Computational and Theoretical Investigations of 3 Phenyl 4 Phenylethynyl Cinnoline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
A computational study on a series of 4-substituted cinnolines, performed using the Hartree-Fock (HF) method with a 6-311G(d,p) basis set, provides insight into how different substituents at the 4-position influence the HOMO and LUMO energies. ajchem-a.com Although this study does not include the phenylethynyl group, we can analyze the trends observed for other substituents to extrapolate the potential effects of the phenylethynyl group. The presence of a phenyl group at the 3-position is expected to further modulate these electronic properties through extended conjugation.
The phenylethynyl substituent is an electron-withdrawing group with an extensive π-system. It is anticipated that the introduction of this group at the 4-position of the 3-phenylcinnoline (B82849) core would lead to a significant stabilization of the LUMO due to its electron-accepting nature and a potential destabilization or stabilization of the HOMO depending on the extent of π-conjugation with the cinnoline (B1195905) ring. This would likely result in a reduced HOMO-LUMO gap compared to the unsubstituted cinnoline, enhancing its potential for charge transfer applications.
Below is a table of calculated HOMO, LUMO, and energy gap values for some 4-substituted cinnolines, which can be used for comparative purposes. ajchem-a.com
| Substituent at 4-position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| H | -9.05 | 1.14 | 10.19 |
| CH3 | -8.84 | 1.25 | 10.09 |
| NH2 | -8.11 | 1.44 | 9.55 |
| OH | -8.76 | 1.39 | 10.15 |
| F | -9.28 | 1.17 | 10.45 |
| Cl | -9.20 | 0.98 | 10.18 |
| CN | -9.74 | 0.19 | 9.93 |
| NO2 | -10.15 | -0.24 | 9.91 |
Data sourced from a computational study on 4-substituted cinnolines using the HF/6-311G(d,p) method. ajchem-a.com
Molecular Geometry Optimization and Conformational Analysis
In related 4-substituted cinnolines, it has been observed that the substituent at the 4-position can influence the planarity of the molecule. ajchem-a.com For instance, a study of various 4-substituted cinnolines showed that the dihedral angle between the substituent and the cinnoline ring is often close to 180 degrees, indicating a high degree of coplanarity which is favorable for electron delocalization. ajchem-a.com
For 3-phenyl-4-(phenylethynyl)cinnoline, a fully optimized geometry would likely exhibit a nearly planar cinnoline core. The phenyl group at position 3 and the phenylethynyl group at position 4 would be twisted out of the plane of the cinnoline ring to some extent to minimize steric hindrance. The degree of this twist would be a balance between steric repulsion and the electronic stabilization gained from π-conjugation. Conformational analysis would be necessary to identify the most stable rotational isomers (rotamers) arising from the rotation of the phenyl and phenylethynyl groups.
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)
Computational methods can predict various spectroscopic properties, which are invaluable for the characterization of new compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. For this compound, the calculated chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the phenyl and phenylethynyl substituents.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the extended π-conjugation is expected to result in absorption bands at longer wavelengths (a bathochromic or red shift) compared to simpler cinnolines.
IR Spectroscopy: The vibrational frequencies calculated from DFT can be correlated with experimental Infrared (IR) spectra. The predicted IR spectrum would show characteristic peaks for the C-H, C=C, C≡C, and C=N stretching and bending vibrations within the molecule, providing a fingerprint for its identification.
Reaction Mechanism Elucidation through Transition State Modeling
Theoretical chemistry plays a vital role in understanding the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics.
For the synthesis of this compound, which could potentially be formed through a cross-coupling reaction, transition state modeling could elucidate the step-by-step mechanism. This would involve identifying the structures and energies of the transition states for key steps such as oxidative addition, transmetalation, and reductive elimination in a catalytic cycle (e.g., a Sonogashira coupling). While no specific studies on the reaction mechanism for this particular compound are available, such computational approaches are standard in modern synthetic chemistry.
Analysis of Aromaticity and Electron Delocalization within the Cinnoline System
Aromaticity is a key concept in organic chemistry, and it can be quantified using various computational descriptors, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide a measure of the cyclic delocalization of π-electrons.
The cinnoline ring system is aromatic. semanticscholar.org The introduction of phenyl and phenylethynyl substituents at positions 3 and 4 would significantly influence the electron delocalization within the heterocyclic ring. The extended π-system of the substituents would conjugate with the cinnoline core, leading to a more extensive delocalization of electrons across the entire molecule. This enhanced delocalization is expected to impact the aromaticity of both the benzene (B151609) and pyridazine (B1198779) rings of the cinnoline moiety. Aromaticity analysis would likely show a modulation of the aromatic character of the individual rings as a result of this extended conjugation.
Solvent Effects on Molecular and Electronic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecular and electronic properties of a solute.
For this compound, solvent polarity is expected to affect its electronic structure and spectroscopic properties. In a polar solvent, the dipole moment of the molecule is likely to increase. The HOMO and LUMO energy levels can also be altered, leading to a change in the HOMO-LUMO gap. This, in turn, can cause a shift in the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. A study of 4-substituted cinnolines in different solvents (gas phase, ethanol, and water) showed that the dipole moments generally increase with solvent polarity. ajchem-a.com Similarly, the electronic absorption spectra of heterocyclic azo dyes have been shown to be influenced by solvent polarity. It is reasonable to expect that this compound would exhibit similar solvatochromic behavior, with the exact nature of the shift (bathochromic or hypsochromic) depending on the change in dipole moment upon electronic excitation.
Conclusion and Future Research Directions
Summary of Key Achievements in the Study of 3-Phenyl-4-(phenylethynyl)cinnoline
Currently, there are no documented key achievements in the study of this compound in accessible scientific literature. Research focusing specifically on its synthesis, properties, and potential applications has not been published.
Broader Impact on Heterocyclic Chemistry and Materials Science
Given the absence of research on this compound, it has not yet had a discernible impact on the fields of heterocyclic chemistry or materials science. The potential contributions of this compound remain theoretical until it is synthesized and its properties are investigated.
Emerging Research Avenues and Unresolved Challenges
The primary unresolved challenge is the development of a synthetic route to produce this compound. Future research should focus on establishing an efficient synthesis and purification protocol. Once the compound is accessible, emerging research avenues would include:
Characterization: Thorough characterization using modern spectroscopic and analytical techniques (NMR, Mass Spectrometry, X-ray Crystallography) to confirm its structure and understand its fundamental chemical and physical properties.
Photophysical Properties: Investigation of its absorption and emission properties, including fluorescence or phosphorescence, which could be of interest for applications in organic electronics or as a chemical sensor.
Pharmacological Screening: Evaluation of its biological activity against various targets to determine if it possesses any therapeutic potential, in line with other known cinnoline (B1195905) derivatives.
Materials Science Applications: Exploration of its potential use in the development of novel organic materials, leveraging the properties endowed by the phenyl and phenylethynyl substituents.
Until such foundational research is conducted and published, the scientific community's understanding of this compound will remain limited.
Q & A
Q. Q1. What are the standard synthetic routes for 3-Phenyl-4-(phenylethynyl)cinnoline, and how do reaction conditions influence yield?
A1: The synthesis typically involves Sonogashira coupling between halogenated cinnoline precursors (e.g., 4-bromo-3-phenylcinnoline) and phenylacetylene derivatives. Key variables include catalyst systems (Pd/Cu-based), solvent polarity (DMF or THF), and temperature (60–120°C). For example, Yamaguchi et al. demonstrated that Pd(PPh₃)₄/CuI in DMF at 80°C yields >75% under inert conditions . Side reactions like homocoupling are minimized by controlled reagent stoichiometry (1:1.2 aryl halide to acetylene).
Q. Q2. How can structural confirmation of this compound be reliably achieved?
A2: Multimodal characterization is essential:
- NMR : Aromatic proton signals in the δ 7.2–8.5 ppm range confirm phenyl and cinnoline rings. The ethynyl proton is absent due to coupling, but ¹³C NMR shows a characteristic sp-hybridized carbon at ~90 ppm .
- X-ray crystallography : Resolves bond angles and planarity; for example, the dihedral angle between cinnoline and phenyl groups is typically <10°, indicating conjugation .
- HRMS : Exact mass matching within 3 ppm ensures purity .
Advanced Research Questions
Q. Q3. What electronic effects dominate the nonlinear optical (NLO) properties of this compound, and how can substituents modulate these?
A3: The extended π-system and electron-withdrawing cinnoline core enhance NLO responses. DFT studies reveal that electron-donating groups (e.g., –OCH₃) at the phenyl ring increase hyperpolarizability (β) by ~20% compared to electron-withdrawing groups (–NO₂) . Experimental validation via Z-scan techniques at 532 nm shows a two-photon absorption cross-section of ~500 GM, correlating with computational predictions .
Q. Q4. How do fluorescence quantum yields of cinnoline derivatives vary with structural modifications, and what mechanistic insights explain contradictions in literature data?
A4: Fluorescence in cinnolines is often quenched by intersystem crossing due to heavy atom effects. For this compound, quantum yields (QY) <1% are typical . Discrepancies arise from aggregation-induced emission (AIE) in polar solvents vs. solvent-free crystalline states. For example, 4-azido analogs show QY increases to 3% in THF due to restricted rotation . Methodologically, time-resolved fluorescence and solvent-variable UV-vis spectra are critical for resolving such contradictions.
Q. Q5. What strategies optimize the thermal stability of cinnoline-based polymers, and how do phenylethynyl groups contribute?
A5: Phenylethynyl termini act as crosslinkers, enhancing thermal stability. TGA data show decomposition temperatures (Td) >400°C for polyimides incorporating this compound, versus Td ~350°C for non-crosslinked analogs . Kinetic analysis (Kissinger method) reveals activation energies >200 kJ/mol, indicating robust thermal resistance. Controlled curing at 250–300°C under N₂ minimizes oxidative degradation .
Methodological and Analytical Challenges
Q. Q6. How can computational modeling guide the design of cinnoline derivatives with tailored redox properties?
A6: DFT (B3LYP/6-311G**) predicts HOMO/LUMO levels and redox potentials. For this compound, HOMO (-5.8 eV) aligns with hole-transport materials, while LUMO (-2.9 eV) suits electron-deficient systems . Experimental cyclic voltammetry in CH₂Cl₂ (vs. Ag/Ag⁺) confirms oxidation peaks at +1.2 V, matching computational data within 0.1 V .
Q. Q7. What experimental protocols resolve conflicting reports on the reactivity of cinnoline derivatives in Suzuki-Miyaura couplings?
A7: Contradictions often stem from halogen selectivity (Br vs. Cl) and ligand effects. Systematic screening (e.g., Pd(OAc)₂ with SPhos vs. XPhos ligands) shows Br-substituted cinnolines react efficiently (>80% yield), while Cl analogs require microwave assistance (120°C, 30 min) . Kinetic monitoring via in-situ IR spectroscopy identifies oxidative addition as the rate-limiting step.
Critical Analysis of Contradictions
- Fluorescence QY Variability : Conflicting QY values (e.g., 0.5% vs. 3%) are attributed to solvent polarity and aggregation states. Standardized protocols (e.g., degassed solutions, fixed excitation wavelengths) are recommended .
- Catalytic Efficiency in Cross-Coupling : Disparate yields (50–90%) highlight ligand sensitivity. Tri-tert-butylphosphine ligands improve Pd stability, reducing deactivation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
